6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride
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Overview
Description
6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride is a chemical compound with the molecular formula C9H14N2O.2HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride typically involves the reduction of quinoline derivatives followed by amination and hydroxylation reactions. One common method involves the catalytic hydrogenation of quinoline to produce tetrahydroquinoline, which is then subjected to amination using ammonia or an amine source. The hydroxylation step is usually carried out using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroquinoline.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Amino-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride: Similar structure but with a ketone group instead of a hydroxyl group.
(5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride: Similar structure but with a methanamine group instead of an amino group.
Uniqueness
6-Amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H14Cl2N2O |
---|---|
Molecular Weight |
237.12 g/mol |
IUPAC Name |
6-amino-5,6,7,8-tetrahydro-1H-quinolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c10-6-1-2-8-7(5-6)9(12)3-4-11-8;;/h3-4,6H,1-2,5,10H2,(H,11,12);2*1H |
InChI Key |
SOKKJQMSPVEMSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=O)C=CN2.Cl.Cl |
Origin of Product |
United States |
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